molecular formula C10H22N4O3 B12063708 L-Ornithine Dimer

L-Ornithine Dimer

Cat. No.: B12063708
M. Wt: 246.31 g/mol
InChI Key: MCMLHDBHZRLOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The L-Ornithine Dimer is a specialized synthetic peptide designed for biochemical and enzymology research. This compound is of significant interest in studies focusing on the urea cycle and polyamine biosynthesis pathways. L-Ornithine itself is a key non-proteinogenic amino acid that serves as a central metabolite in the urea cycle, facilitating the detoxification of ammonia . It also acts as a crucial precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential for cell growth and proliferation . The dimeric form of ornithine may provide a unique tool for investigating enzyme kinetics and regulation, particularly for ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis . ODC is a homodimeric enzyme where the active sites reside at the dimer interface, making dimerization critical for its catalytic activity . Research into compounds that can influence this dimerization or interact with the interface could provide valuable insights into controlling cell proliferation. This product is intended for research purposes only, including but not limited to, enzyme inhibition studies, exploration of metabolic pathways, and the development of novel research tools. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H22N4O3

Molecular Weight

246.31 g/mol

IUPAC Name

2-amino-5-(2,5-diaminopentanoylamino)pentanoic acid

InChI

InChI=1S/C10H22N4O3/c11-5-1-3-7(12)9(15)14-6-2-4-8(13)10(16)17/h7-8H,1-6,11-13H2,(H,14,15)(H,16,17)

InChI Key

MCMLHDBHZRLOED-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)NCCCC(C(=O)O)N)N)CN

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Derivatization of L Ornithine Dimer

Chemical Synthesis Protocols Utilizing Protective Group Strategies

The chemical synthesis of L-Ornithine Dimer, which involves the formation of a peptide bond between two L-ornithine molecules, necessitates the use of protecting groups to selectively control the reactivity of the various functional groups. L-ornithine contains an α-amino group, a δ-amino group, and a carboxylic acid group, all of which can participate in side reactions if not properly protected. The general strategy involves protecting the amino groups of one ornithine molecule and the carboxylic acid group of the other, followed by a coupling reaction to form the amide bond, and subsequent deprotection.

A common approach involves the use of tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) protecting groups. chemimpex.compeptide.com For instance, Nα-Boc-Nδ-Fmoc-L-ornithine is a versatile derivative where the two amino groups are differentially protected, allowing for selective deprotection and coupling. chemimpex.com

A plausible synthetic route for this compound would involve the following steps:

Protection of L-ornithine: One molecule of L-ornithine is protected at both the α- and δ-amino groups, for example, with the Boc group, to form Nα,Nδ-di-Boc-L-ornithine. The carboxylic acid of a second L-ornithine molecule is typically protected as an ester, for instance, a methyl or benzyl (B1604629) ester.

Activation of the Carboxyl Group: The carboxylic acid of the di-Boc protected ornithine is activated to facilitate the nucleophilic attack from the amino group of the second ornithine molecule. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

Peptide Coupling: The activated di-Boc-L-ornithine is then reacted with the L-ornithine ester to form the protected dimer. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Deprotection: The protecting groups (Boc and the ester) are removed to yield the final this compound. Boc groups are typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), while ester groups can be removed by saponification (for methyl esters) or hydrogenolysis (for benzyl esters).

The choice of protecting groups and coupling reagents can be optimized to maximize yield and purity. The table below summarizes some common protecting groups used for ornithine in peptide synthesis. researchgate.netpeptide.com

Protecting GroupAbbreviationCleavage ConditionsTarget Functional Group
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA)Amino
9-FluorenylmethoxycarbonylFmocBasic conditions (e.g., piperidine)Amino
BenzyloxycarbonylZ or CbzHydrogenolysisAmino
Benzyl esterBzlHydrogenolysisCarboxylic acid
Methyl esterOMeSaponificationCarboxylic acid

Enzymatic Synthesis Approaches Involving Specific Catalytic Enzymes

While the chemical synthesis of peptides is well-established, enzymatic methods offer advantages in terms of stereospecificity and milder reaction conditions. However, the direct enzymatic dimerization of free L-ornithine has not been extensively reported.

An alternative enzymatic strategy involves the post-translational modification of peptides containing arginine residues. nih.govacs.org The enzyme peptide arginase can hydrolyze the guanidino group of an arginine residue within a peptide sequence to yield an ornithine residue. acs.org This process suggests a potential biosynthetic route for creating ornithine-containing peptides, including dimers, within a biological system. nih.gov For instance, a genetically engineered organism could be designed to produce a di-arginine peptide, which is then converted to an this compound by a co-expressed peptide arginase.

Research on the biosynthesis of the siderophore vicibactin has identified a suite of enzymes involved in modifying L-ornithine, including hydroxylases and epimerases, demonstrating nature's capacity for intricate enzymatic tailoring of this amino acid. nih.gov While not a direct dimerization, these enzymatic transformations highlight the potential for discovering or engineering enzymes capable of forming amide bonds between ornithine molecules.

Biotechnological Production Through Recombinant DNA Technology and Microbial Sources

The biotechnological production of the L-ornithine monomer is well-documented, with extensive metabolic engineering of microorganisms like Corynebacterium glutamicum and Escherichia coli to achieve high yields. frontiersin.org These efforts primarily focus on optimizing the metabolic pathways leading to L-ornithine from central carbon metabolism.

However, there is a lack of specific reports on the direct production of this compound via recombinant DNA technology or microbial fermentation. The focus of microbial production has been on the monomer, which has a broad range of applications. frontiersin.org The synthesis of ornithine-containing peptides in vivo has been demonstrated through the post-translational modification of arginine-containing peptides, as mentioned in the previous section. nih.govacs.org This suggests a plausible, albeit indirect, biotechnological route to this compound. Such a process would likely involve the expression of a gene encoding a di-arginine peptide followed by the action of a peptide arginase.

Furthermore, studies on bacterial polyamine synthesis have revealed intricate regulatory mechanisms involving ornithine, where the ribosome itself can act as a sensor for ornithine to control the expression of ornithine decarboxylase. nih.gov This deep understanding of ornithine-related metabolic and regulatory networks could, in the future, be harnessed to engineer novel biosynthetic pathways for the production of ornithine oligomers like the dimer.

Strategies for Chemical Derivatization for Analytical and Structural Characterization

Chemical derivatization is a critical step for the analysis of amino acids and peptides, including this compound, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS). Derivatization can enhance detectability, improve chromatographic separation, and provide structural information.

For HPLC analysis with UV or fluorescence detection, the primary amino groups of this compound can be derivatized with various reagents. nih.govcreative-proteomics.com Common derivatizing agents include:

o-Phthalaldehyde (B127526) (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form highly fluorescent derivatives. creative-proteomics.com

2,4-Dinitrofluorobenzene (DNFB) (Sanger's reagent): Reacts with amino groups to form stable, UV-active derivatives. creative-proteomics.com

These derivatization reactions can be performed pre-column, where the derivatives are formed before injection into the HPLC system. nih.govcreative-proteomics.com

For mass spectrometry analysis, derivatization can be used to improve fragmentation patterns and facilitate peptide sequencing. A method has been developed to convert arginine residues within a peptide to ornithine residues through controlled hydrazinolysis. rsc.org This conversion simplifies the MS/MS spectra. While this is a conversion to ornithine rather than a derivatization of ornithine, it highlights a chemical modification strategy relevant to the analysis of ornithine-containing peptides. The resulting δ-amino group of the ornithine residue can be further derivatized, for example, by formylation, to enhance the efficacy of the analysis. rsc.org

The table below lists some common derivatization reagents for amino acids that would be applicable to this compound.

Derivatization ReagentAbbreviationDetection MethodTarget Functional Group
o-PhthalaldehydeOPAFluorescencePrimary amines
9-Fluorenylmethyl ChloroformateFMOC-ClFluorescence, UVPrimary and secondary amines
2,4-DinitrofluorobenzeneDNFBUVAmines
Dansyl chlorideFluorescence, UVPrimary and secondary amines
Phenylisothiocyanate (Edman's reagent)PITCUVN-terminal amino group

Iii. Analytical Characterization and Detection of L Ornithine Dimer

Advanced Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones for the separation and quantification of L-Ornithine and its related impurities, including the L-Ornithine Dimer. nih.gov These methods offer high resolution and sensitivity, which are essential for distinguishing structurally similar compounds.

Reversed-phase HPLC (RP-HPLC) is a frequently employed technique. impactfactor.orgresearchgate.net To achieve effective separation of polar compounds like amino acids and their dimers on non-polar stationary phases (e.g., C18), ion-pairing agents are often introduced into the mobile phase. nih.gov A patented method for analyzing impurities in ornithine aspartate utilizes a mobile phase containing potassium dihydrogen phosphate (B84403) and sodium heptanesulfonate as an ion-pairing agent, which allows for the separation of ornithine from its related compounds, referred to as "ornithyl amine" (dimer). google.com

Method development studies often focus on optimizing mobile phase composition, pH, column type, and flow rate to achieve the best possible separation (degree of separation or resolution) between the main component (L-Ornithine) and its impurities. impactfactor.orggoogle.com For instance, a gradient elution using a mixture of 0.1% orthophosphoric acid in water and acetonitrile (B52724) has been successfully validated for the quantitative analysis of L-Ornithine L-Aspartate and its related substances. impactfactor.orgresearchgate.net Similarly, another method uses a mobile phase of 0.05 mol/L potassium dihydrogen phosphate and acetonitrile on an amino-bonded silica (B1680970) gel column. google.com

Since L-Ornithine and its dimer lack a strong chromophore, UV detection is typically performed at low wavelengths, such as 205 nm or 225 nm, to enhance sensitivity. nih.govimpactfactor.orggoogle.comgoogle.com Alternatively, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be used to form highly fluorescent derivatives, enabling more sensitive and specific detection. researchgate.netnifc.gov.vn

The table below summarizes typical chromatographic conditions used for the analysis of L-Ornithine and its impurities.

ParameterMethod 1 google.comMethod 2 impactfactor.orgresearchgate.netMethod 3 google.com
Technique HPLCRP-HPLCHPLC
Column Octadecyl silane (B1218182) (C18)Agilent Eclipse XDB-C18Amino bonded silica gel
Mobile Phase Potassium dihydrogen phosphate (0.05–0.5 mol/L) with sodium heptanesulfonate (0.1–0.5 g/L) and acetonitrileA: 0.1% Orthophosphoric acid in waterB: Acetonitrile (Gradient)0.05 mol/L Potassium dihydrogen phosphate-acetonitrile (53:47)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 205 nmPDA at 225 nmUV at 205 nm
Column Temp. 30 °CNot Specified20-30 °C

Mass Spectrometry Applications for Identification and Purity Assessment

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the definitive identification and purity assessment of this compound. nih.gov MS provides molecular weight information and fragmentation patterns, which together offer a highly specific fingerprint for structural elucidation.

LC-MS/MS (tandem mass spectrometry) methods have been developed for the comprehensive analysis of amino acids and their related compounds. nih.govresearchgate.net These techniques offer superior sensitivity and selectivity, allowing for the detection of impurities at very low levels. nih.gov For the this compound, which has a molecular formula of C₁₀H₂₂N₄O₃ and a molecular weight of approximately 246.31 g/mol , MS can confirm its presence by detecting the corresponding molecular ion. axios-research.comsynzeal.com

In research involving poly-L-ornithine, LC/MS was used to identify oligomers of varying lengths (from 7-mer to 12-mer) based on their mass-to-charge ratios. nih.gov This demonstrates the capability of MS to characterize not just dimers but also higher-order oligomers. Furthermore, MS is used to confirm the structure of synthetic amino acid conjugates, such as Nα-cholylornithine, by analyzing the fragmentation of the parent molecule and its derivatives. nih.gov The conversion of arginine to ornithine residues in peptides can be monitored by MS to simplify tandem mass spectra and facilitate peptide sequencing. rsc.org

Gas chromatography-mass spectrometry (GC-MS) can also be used for amino acid analysis, though it requires derivatization to make the analytes volatile. mdpi.com While this method can be complex due to potential side reactions, it provides another avenue for separating and identifying isomers and related compounds. mdpi.com

Spectroscopic and Other Detection Methods

Alongside chromatography and mass spectrometry, various spectroscopic methods are vital for the structural characterization of L-Ornithine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are powerful techniques for elucidating the precise molecular structure of L-Ornithine and its dimer. nih.gov NMR provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. Data from NMR experiments, including 1D ¹H, 1D ¹³C, and 2D techniques like TOCSY and HSQC, are available for L-Ornithine in public databases and serve as a reference for characterizing related impurities. nih.govbmrb.io For instance, the ¹H NMR spectrum of L-Ornithine hydrochloride in D₂O shows characteristic shifts for its protons. chemicalbook.com These reference spectra are crucial for identifying the structural modifications present in the dimer.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of L-Ornithine shows characteristic absorption bands for its amine (N-H), carboxyl (C=O), and alkyl (C-H) groups. researchgate.netacadpubl.eu The amide I and amide II bands are particularly useful for studying peptide bonds, which are present in the this compound. nih.gov By comparing the FT-IR spectrum of the dimer to that of the monomer, the formation of the amide linkage can be confirmed. While FT-IR cannot distinguish between enantiomers, it can differentiate between racemic and enantiopure forms of compounds due to differences in their crystal structures. thermofisher.com

UV-Visible (UV-Vis) Spectroscopy : As a standalone technique, UV-Vis spectroscopy has limited application for L-Ornithine and its dimer because they lack a significant chromophore. researchgate.net However, it is widely used as a detection method in HPLC and capillary electrophoresis. impactfactor.orggoogle.comresearchgate.netnih.gov Detection is typically performed at low wavelengths (around 200-225 nm) where the peptide bond and carboxyl groups exhibit some absorbance. impactfactor.orggoogle.com

Capillary Electrophoresis (CE) : CE is another effective separation technique for charged species like amino acids. nih.gov A validated CE method with UV detection at 200 nm has been developed for the simultaneous determination of L-ornithine and L-aspartic acid. researchgate.netnih.gov This technique offers rapid analysis times and minimal sample preparation. nih.gov

The following table presents spectroscopic data for the parent compound, L-Ornithine.

TechniqueSolventKey Signals/Bands
¹H NMR D₂O (pH 7.4)3.77 ppm, 3.04 ppm, 1.93 ppm, 1.80 ppm nih.govbmrb.io
¹³C NMR H₂O176.95 ppm, 57.01 ppm, 41.81 ppm, 30.25 ppm, 25.56 ppm nih.gov
FT-IR KBr PelletN-H stretching, C=O stretching (carboxylate), NH₃⁺ deformation vibrations acadpubl.eu

Application in Reference Standard Development and Quality Control

This compound is recognized as a critical process-related impurity in the synthesis of L-Ornithine-based active pharmaceutical ingredients (APIs). axios-research.comsynzeal.com As such, a fully characterized this compound compound serves as an essential reference standard. axios-research.comcleanchemlab.com

This reference standard is used for several key applications in the pharmaceutical industry:

Analytical Method Development : To develop specific and accurate analytical methods, such as HPLC, that can reliably separate the dimer from the parent L-Ornithine and other impurities. axios-research.comcleanchemlab.com

Method Validation : To validate these analytical methods in accordance with regulatory guidelines (e.g., ICH), ensuring they are accurate, precise, linear, and robust for their intended purpose. impactfactor.orgaxios-research.comcleanchemlab.com

Quality Control (QC) : For the routine testing of raw materials and final drug products to ensure that the level of this compound does not exceed predefined specification limits. axios-research.comsynzeal.comcleanchemlab.com

Impurity Profiling : To identify and quantify impurities in L-Ornithine API, which is a regulatory requirement for drug safety and efficacy. synzeal.comcleanchemlab.com

The availability of a high-purity this compound reference standard, complete with a Certificate of Analysis, is crucial for manufacturers to meet stringent regulatory compliance for Abbreviated New Drug Applications (ANDA) and commercial production. synzeal.comcleanchemlab.com

Iv. Biochemical Reactivity and Molecular Interaction Mechanisms of L Ornithine Dimer

Intrinsic Chemical Transformations and Reactions

Detailed experimental studies on the specific chemical transformations of the L-Ornithine Dimer compound itself are not extensively documented in publicly available research. However, based on the reactivity of its constituent monomer, L-ornithine, and general principles of peptide chemistry, potential reactions can be inferred.

Decarboxylation Pathways of Dimeric Ornithine Forms

Specific studies on the decarboxylation pathways of the this compound compound are not found in the reviewed literature. Research on decarboxylation in this context is overwhelmingly centered on the enzymatic decarboxylation of the L-ornithine monomer to putrescine by the enzyme Ornithine Decarboxylase (ODC). researchgate.netwikipedia.org This process is a critical step in polyamine biosynthesis and involves the binding of a single L-ornithine molecule to the active site of the dimeric ODC enzyme. finechem-mirea.runih.gov The mechanism proceeds via a Schiff base intermediate with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor. wikipedia.orgnih.gov There is no available data to suggest whether the this compound compound can undergo a similar enzymatic or non-enzymatic decarboxylation, or what the resulting products would be.

Hydrolytic Cleavage and Associated Factors

The this compound contains an amide bond linking the two ornithine moieties. cleanchemlab.com Amide bonds are susceptible to hydrolytic cleavage, a reaction that would break the dimer back into L-ornithine monomers. This hydrolysis can be catalyzed under acidic or basic conditions, or enzymatically by peptidases. While the general principles of amide hydrolysis are well-established, specific studies detailing the kinetics, optimal pH, or enzymatic catalysts for the hydrolytic cleavage of this compound are not available. For comparison, the hydrolysis of L-arginine to L-ornithine is a well-studied process that can be achieved chemically or enzymatically with arginase. ulisboa.ptgoogle.com A patent describing the synthesis of L-ornithine L-aspartate mentions the basic hydrolysis of L-arginine using barium hydroxide. researchgate.net Such conditions could potentially cleave the amide bond in this compound.

Table 1: General Factors Influencing Amide Bond Hydrolysis

FactorDescriptionPotential Relevance to this compound
pH Hydrolysis is typically accelerated in strong acid or strong base.The stability of the amide bond in this compound would likely be pH-dependent.
Temperature Higher temperatures generally increase the rate of hydrolysis.Thermal processing could lead to the degradation of the dimer.
Enzymes Peptidases or amidases can specifically catalyze amide bond cleavage.It is unknown if specific enzymes can recognize and cleave the this compound.

Cyclization Phenomena in Dimeric Structures

A patent related to the production of L-ornithine phenylacetate (B1230308) mentions that side products may arise from cyclization or dimerization reactions of L-ornithine. google.com The monomer L-ornithine is known to undergo enzymatic cyclization to form L-proline, a reaction catalyzed by ornithine cyclodeaminase. nih.gov This reaction involves the loss of the α-amino group. It is theoretically possible that the terminal amino and carboxyl groups of the this compound could undergo intramolecular cyclization, or that intermolecular reactions could lead to larger cyclic structures, but no specific research has been published to confirm or characterize such phenomena for this specific dimer.

Investigations into Biological Macromolecule Interactions

There is a notable absence of direct research on the interaction of the this compound compound with biological macromolecules. The available studies focus on the monomer L-ornithine and its role as a substrate or ligand.

Enzyme Binding Affinity and Catalytic Mechanism Insights

No studies have been found that measure the binding affinity of this compound to any enzyme. Research on enzyme interactions in this area is dominated by the study of Ornithine Decarboxylase (ODC), a homodimeric enzyme where the active sites are formed at the interface between the two monomers. researchgate.netnih.gov The binding of the substrate, L-ornithine, to the ODC active site is a critical event for catalysis. pnas.org Similarly, ornithine N5-monooxygenase binds L-ornithine to catalyze its hydroxylation. nih.gov It is unknown whether the this compound can act as a substrate, inhibitor, or modulator of ODC or any other enzyme. Its larger size compared to the natural substrate L-ornithine would likely present steric challenges for fitting into the active site of enzymes like ODC.

Table 2: Key Enzymes Interacting with L-Ornithine (Monomer)

EnzymeFunctionInteraction with L-Ornithine
Ornithine Decarboxylase (ODC) Catalyzes the decarboxylation of ornithine to putrescine. wikipedia.orgL-ornithine is the natural substrate. nih.gov
Ornithine Transcarbamoylase (OTCase) Catalyzes the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate. pnas.orgL-ornithine is a substrate. pnas.org
Ornithine Cyclodeaminase Catalyzes the cyclization of L-ornithine to L-proline. nih.govL-ornithine is the substrate. nih.gov
Ornithine N5-monooxygenase (SidA) Catalyzes the N-hydroxylation of the terminal amino group of L-ornithine. nih.govL-ornithine is the substrate. nih.gov

Cellular Receptor Interaction and Signaling Pathway Implications

There is no scientific literature available that describes the interaction of this compound with any cellular receptors or its potential effects on signaling pathways. Research into receptor interactions relevant to this molecule family is generally broad, covering complex systems like coronavirus entry via cellular receptors or the general principles of receptor-ligand binding in the immune system. researchgate.netnih.govpirbright.ac.uk A study on the monomer L-ornithine investigated its molecular interactions with bovine serum albumin (BSA), a transport protein, using spectroscopic and molecular docking methods, which suggested binding occurs within subdomain II of BSA. researchgate.net This provides insight into how the monomer is transported, but similar studies for the this compound have not been conducted. It remains unknown if this compound can bind to any cell surface or intracellular receptors and what, if any, signaling cascade it might trigger.

V. Preclinical and in Vitro Exploration of L Ornithine Dimer S Biological Significance

In Vitro Studies on Cellular Metabolism and Function

In vitro research is fundamental to understanding how a novel compound like L-Ornithine Dimer interacts with living systems at the cellular level. Based on the well-documented metabolic roles of L-Ornithine, studies on its dimeric form would likely focus on its uptake, metabolic fate, and influence on core cellular processes.

L-Ornithine is a non-proteinogenic amino acid central to several metabolic pathways. It is a key intermediate in the urea (B33335) cycle, where it facilitates the detoxification of ammonia. creative-proteomics.com It also serves as a precursor for the synthesis of other amino acids, including proline and glutamic acid, and is the direct substrate for the production of polyamines. drugbank.com

An in vitro investigation of this compound would aim to answer several key questions:

Cellular Uptake: How is the dimer transported into the cell? Does it use existing amino acid transporters, or does its larger size necessitate a different mechanism?

Metabolic Stability: Is the amide bond linking the two ornithine molecules cleaved by intracellular peptidases? If so, the dimer could function as a slow-release source of L-Ornithine monomers.

Impact on Urea Cycle: In cultured hepatocytes, would the dimer contribute to the ornithine pool required for urea synthesis, thereby potentially influencing ammonia detoxification?

Influence on Energy Metabolism: As a derivative of an amino acid, its effect on mitochondrial function and cellular respiration would be a critical area of study in various cell lines.

These foundational studies would be essential to determine if this compound is biologically active on its own or if it primarily serves as a delivery vehicle for its constituent monomers.

Elucidation of Molecular Mechanisms in Preclinical Models

Should in vitro studies suggest biological activity, preclinical models would be employed to elucidate the underlying molecular mechanisms. This would involve investigating the compound's interaction with cellular signaling pathways and molecular machinery.

Research on polymers of L-Ornithine (Poly-L-ornithine) has shown that these molecules can exert significant biological effects by influencing cellular signaling. For instance, Poly-L-ornithine has been found to activate the Erk1/2 and PI3K signaling pathways, which are crucial for cell differentiation and survival, particularly in oligodendrocyte precursor cells. nih.gov It also promotes the migration of neural stem cells by interacting with cytoskeletal components like α-Actinin 4. nih.gov

A preclinical investigation into this compound would explore:

Receptor Binding: Does the dimer interact with cell surface receptors or ion channels? Its dicationic nature at physiological pH might facilitate electrostatic interactions with membrane proteins.

Signal Transduction: Using molecular techniques such as Western blotting and transcriptomics in animal models, researchers would assess if the dimer activates key signaling cascades like the MAPK/ERK or PI3K/Akt pathways.

Gene Expression: Analysis of changes in gene expression following administration of the dimer could reveal which cellular programs are affected, offering clues to its mechanism of action.

These studies would help to build a picture of how this compound might function at a molecular level within a complex physiological system.

Potential Roles in Modulating Biological Processes (e.g., cell proliferation)

The monomer L-Ornithine and its polymer, Poly-L-ornithine, have demonstrated distinct and sometimes opposing effects on cell proliferation, suggesting that the biological role of an ornithine-based molecule is highly dependent on its structure.

L-Ornithine itself has been shown to have a complex, context-dependent role. For example, it can strongly inhibit the activation and differentiation of cytotoxic T lymphocytes, thereby suppressing a specific type of immune response. nih.gov Conversely, its downstream products, the polyamines, are essential for cell proliferation and tissue growth. creative-proteomics.com

Poly-L-ornithine is widely used in cell culture to enhance the attachment and growth of various cell types, and studies have shown it can vigorously promote the proliferation of neural stem/progenitor cells (NSPCs). nih.gov

The potential role of this compound in modulating cell proliferation is currently unknown. It could potentially:

Exhibit unique activity distinct from both the monomer and polymer.

Act as an inhibitor or promoter of proliferation depending on the cell type and metabolic state.

Influence cell differentiation, as seen with Poly-L-ornithine's effect on NSPCs and oligodendrocytes. nih.govresearchgate.net

Table 1: Observed Effects of L-Ornithine and Poly-L-ornithine on Cellular Processes This table summarizes findings for related compounds, as direct data for this compound is unavailable.

CompoundBiological ProcessObserved EffectCell/System TypeCitation
L-OrnithineImmune Cell ActivationInhibition of cytotoxic T lymphocyte activationMixed leukocyte cultures nih.gov
Poly-L-ornithineCell ProliferationPromotes vigorous proliferationNeural Stem/Progenitor Cells nih.gov
Poly-L-ornithineCell DifferentiationPromotes differentiation into neurons and oligodendrocytesNeural Stem/Progenitor Cells researchgate.net
Poly-L-ornithineCell MigrationEnhances migrationNeural Stem/Progenitor Cells nih.gov
Poly-L-ornithineMyelinationEnhances myelin regenerationAnimal model of demyelination nih.gov

Role in Polyamine-Related Research (as a compound, not enzyme function)

L-Ornithine is the direct and essential precursor for the biosynthesis of polyamines. The enzyme ornithine decarboxylase (ODC) converts L-Ornithine into putrescine, which is subsequently converted to spermidine and spermine. drugbank.com These polyamines are vital for numerous cellular functions, including DNA stabilization, gene expression, and cell cycle progression. creative-proteomics.com

In the context of polyamine research, this compound would be a compound of significant interest. Research would focus on its ability to influence the polyamine pathway, not as an enzyme, but as a potential substrate or modulator. Key research questions would include:

Substrate Potential: Can this compound be recognized and metabolized by ODC or other enzymes in the polyamine pathway?

Pathway Modulation: Could the dimer act as a competitive inhibitor of ODC, thereby reducing polyamine synthesis?

Altering Polyamine Pools: By potentially acting as a source of L-Ornithine, could its administration lead to an increase in intracellular polyamine concentrations? Oral administration of L-ornithine has been shown to increase polyamine content in mouse skin. researchgate.net

Understanding the interaction between this compound and the polyamine synthesis pathway would be crucial, as polyamine levels are tightly regulated, and their dysregulation is associated with numerous pathological conditions.

Preclinical Implications in Specific Physiological Contexts (e.g., related to polyamine dysregulation)

Dysregulation of polyamine metabolism is a hallmark of several diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. biosynsis.com Because L-Ornithine is the gateway to polyamine synthesis, compounds that can modulate this pathway hold potential therapeutic value.

In physiological contexts where polyamine levels are abnormally high, such as in certain cancers, a compound that could limit the availability of L-Ornithine or inhibit its conversion to putrescine could be beneficial. Conversely, in conditions related to age-associated polyamine decline, a compound that safely boosts the substrate pool for polyamine synthesis might be advantageous.

Preclinical studies of this compound would therefore be relevant in models of:

Cancer: Many tumors exhibit elevated ODC activity and high polyamine levels, which are critical for their rapid proliferation. The effect of the dimer on tumor growth would be a key area of investigation.

Neurodegenerative Disease: Altered polyamine levels have been implicated in Alzheimer's disease pathology. Studies in cellular and animal models of this disease could reveal if this compound can modulate these changes and affect disease progression.

Tissue Repair: Polyamines are important for wound healing. Preclinical models of tissue injury could be used to determine if this compound enhances the repair process, potentially by providing a sustained source of ornithine for both collagen and polyamine synthesis. researchgate.net

These preclinical explorations would be vital for determining if this compound has any potential as a therapeutic agent in diseases characterized by metabolic or polyamine dysregulation.

Vi. Advanced Research Methodologies and Future Directions for L Ornithine Dimer

Development of Novel Synthetic Pathways and Analog Design

The synthesis of L-Ornithine Dimer and its analogs is a cornerstone of its research, enabling the production of material for biological testing and the exploration of structure-activity relationships. Traditional peptide synthesis methods, including both solid-phase and solution-phase techniques, have been adapted for the creation of this compound.

Novel synthetic strategies are being developed to improve yield, purity, and efficiency. These include the use of innovative protecting groups for the side-chain amino group of ornithine, which is crucial to prevent unwanted side reactions. Furthermore, enzymatic synthesis approaches are being explored as a greener and more specific alternative to chemical synthesis.

The design of this compound analogs is a key area of research aimed at enhancing its biological activity, stability, and pharmacokinetic properties. This involves modifications at various positions of the molecule, such as:

Side-chain modifications: Introducing different functional groups to the side chains of the ornithine residues to probe interactions with biological targets.

Backbone modifications: Replacing the peptide bond with more stable isosteres to increase resistance to enzymatic degradation.

These synthetic and design efforts are critical for unlocking the full therapeutic and research potential of this compound.

Advancements in Quantitative and Qualitative Analytical Techniques

The accurate detection and quantification of this compound in various biological matrices are essential for understanding its metabolism, pharmacokinetics, and mechanism of action. A range of advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a workhorse technique for the analysis of this compound. Reversed-phase HPLC is commonly used for separation, and detection can be achieved through:

UV-Vis Spectroscopy: For detection following derivatization with a chromophore.

Fluorescence Detection: For enhanced sensitivity after derivatization with a fluorophore.

Mass Spectrometry (MS): For highly specific and sensitive detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly powerful for the analysis of this compound. These methods offer high selectivity and sensitivity, allowing for the detection of low concentrations of the dimer in complex biological samples such as plasma and tissue homogenates.

Capillary Electrophoresis (CE) is another technique that has been applied to the analysis of amino acids and their derivatives. CE offers high separation efficiency and can be coupled with MS for sensitive detection.

The table below summarizes some of the analytical techniques used for the analysis of this compound and related compounds.

Analytical TechniqueDetectorKey Advantages
High-Performance Liquid Chromatography (HPLC)UV-Vis, FluorescenceRobust, widely available
Liquid Chromatography-Mass Spectrometry (LC-MS)Mass SpectrometerHigh selectivity and sensitivity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Tandem Mass SpectrometerGold standard for quantification
Capillary Electrophoresis (CE)UV-Vis, MSHigh separation efficiency

Comprehensive Characterization of Biological Pathways and Molecular Targets

Understanding the biological pathways in which this compound participates and identifying its molecular targets are central to elucidating its physiological role and therapeutic potential. Research in this area is multifaceted and employs a variety of experimental approaches.

One key area of investigation is the interaction of this compound with enzymes that metabolize amino acids and peptides. For instance, studies have explored its susceptibility to cleavage by peptidases, which would influence its stability and duration of action in a biological system.

The potential for this compound to interact with cell surface receptors and transporters is also a subject of research. Given its charged nature, it is plausible that it could be a substrate for amino acid or peptide transporters, which would govern its cellular uptake and distribution.

Furthermore, "omics" technologies, such as proteomics and metabolomics, are being utilized to gain a broader understanding of the effects of this compound on cellular function. These approaches can reveal changes in protein expression or metabolite levels following treatment with the dimer, providing clues about its mechanism of action.

Exploration of Emerging Preclinical Applications and Investigative Models

The unique properties of this compound have prompted the exploration of its potential in various preclinical applications. These investigations are carried out in a range of in vitro and in vivo models.

Antimicrobial Activity: L-Ornithine containing peptides have been investigated for their antimicrobial properties. The cationic nature of the ornithine side chains is thought to play a role in disrupting microbial membranes.

Enzyme Inhibition: Analogs of this compound are being designed and tested as inhibitors of specific enzymes, such as ornithine decarboxylase, which is involved in polyamine biosynthesis and is a target for cancer therapy.

Drug Delivery: The peptide nature of this compound makes it a candidate for use as a carrier molecule for targeted drug delivery.

Preclinical studies utilize a variety of models to assess the efficacy and mechanism of action of this compound. These include:

Cell Culture Models: To study the effects of the dimer on specific cell types, such as cancer cells or bacterial cells.

Animal Models: To investigate the in vivo behavior of the dimer, including its pharmacokinetics and efficacy in models of disease.

The findings from these preclinical investigations are crucial for guiding the future development of this compound and its analogs as potential therapeutic agents.

Q & A

Q. What are the key enzymatic steps and genetic modifications required to enhance L-ornithine production in microbial systems?

Q. How is the dimeric structure of L-ornithine-related enzymes (e.g., ornithine transcarbamylase) characterized, and what implications does this have for catalytic activity?

  • Methodological Answer : Dimeric enzymes like ornithine transcarbamylase (OTC) are analyzed via X-ray crystallography and sedimentation equilibrium experiments. The active site is formed at the dimer interface, with residues from both subunits contributing to substrate binding. For example, the b/a-barrel domain binds cofactor PLP, while the sheet domain interacts with L-ornithine. Structural validation tools like PROCHECK assess stereochemical quality, identifying outliers in Ramachandran plots .
  • Key Structural Features :
  • Head-to-tail subunit arrangement.
  • Conformational changes in helix H9 and residues 298–302 upon substrate binding.

Advanced Research Questions

Q. How can response surface methodology (RSM) be applied to optimize fermentation conditions for L-ornithine production, and what statistical models predict yield?

  • Methodological Answer : RSM using a Box-Behnken design optimizes variables like carbon source (inulin), nitrogen source (peptone), and MgSO₄ concentration. A quadratic polynomial model (e.g., Y=12.22+0.060A1.64A2Y = 12.22 + 0.060A - 1.64A^2) predicts yield, validated via ANOVA. Software like Statistica 7.0 identifies interaction effects and optimal conditions. Confirmation experiments ensure model accuracy .
  • Example Model Output :
VariableCoefficientp-value
Inulin (A)-1.64<0.001
Peptone (B)-1.290.003

Q. What strategies reconcile discrepancies in NADPH dependency observed across studies on L-ornithine biosynthesis?

  • Methodological Answer : Contradictions arise from strain-specific NADPH regeneration mechanisms. In C. glutamicum, gapC and rocG overexpression boosts NADPH, but in Bacillus amyloliquefaciens, glucose-6-phosphate dehydrogenase may dominate. Comparative metabolomics and ¹³C metabolic flux analysis clarify NADPH sources. Knockout studies (e.g., Δzwf) isolate contributions of alternative pathways .

Q. How do conformational changes in dimeric enzymes upon substrate binding affect L-ornithine metabolic flux?

  • Methodological Answer : Substrate binding (e.g., L-arginine or L-ornithine) induces movement in helix H9 and residues 298–302, widening the active site channel. Molecular dynamics simulations track these changes, while stopped-flow kinetics measure catalytic rates. Mutagenesis of interfacial residues (e.g., aromatic interactions) disrupts dimer stability, reducing turnover number (kₐₜ) by up to 70% .

Contradictions & Data Analysis

Q. How can researchers resolve conflicting structural data on dimeric L-ornithine enzymes across crystallographic studies?

  • Methodological Answer : Discrepancies in dimer interfaces (e.g., vs. monomeric forms) are addressed by cross-validating with small-angle X-ray scattering (SAXS) and cryo-EM. Tools like PDB-REDO refine crystallographic models, while PROCHECK identifies outliers in bond angles and torsions. Consensus is built via meta-analyses of structural databases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.